Camphor

Beschreibung

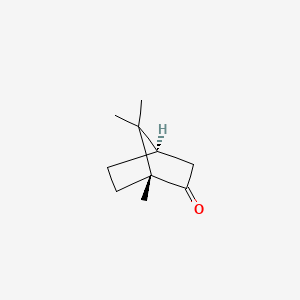

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYKIVIOFKYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | camphor | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Camphor | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030955 | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor. | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol) | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.24 (Air = 1), Relative vapor density (air = 1): 5.24 | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses | |

CAS No. |

76-22-2, 21368-68-3 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Synthetic camphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Camphor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EX12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Methodologies in Camphor Synthesis and Derivatization

Biosynthesis of Camphor (B46023)

The biosynthesis of this compound in plants is a complex process that originates from fundamental five-carbon building blocks and proceeds through a series of enzymatic transformations.

Geranyl Pyrophosphate Conversion Pathways

This compound biosynthesis begins with the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl pyrophosphate (GPP). tandfonline.comnih.govijpsjournal.com GPP is a ten-carbon precursor for monoterpenes, including this compound. tandfonline.comnih.govijpsjournal.comrsc.org The conversion of GPP to this compound involves the cyclization of linaloyl pyrophosphate, an isomer of GPP, into bornyl pyrophosphate (BPP). ijpsjournal.comwikipedia.orgyeastgenome.org BPP is then hydrolyzed to borneol, which is subsequently oxidized to this compound. ijpsjournal.comwikipedia.orgyeastgenome.orgfrontiersin.org

Mevalonate (B85504) (MVA) Pathway and 2-C-Methyl-D-erythritol-4-Phosphate (MEP) Pathway Precursors

The universal five-carbon precursors, IPP and DMAPP, are synthesized through two distinct metabolic routes in plants: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. tandfonline.comnih.govrsc.orgmdpi.commdpi.commdpi.com The MVA pathway operates in the cytoplasm and produces IPP from acetyl-CoA. tandfonline.commdpi.com The MEP pathway is localized in plastids and synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. tandfonline.comrsc.orgmdpi.com While the MVA pathway is traditionally associated with sesquiterpene and triterpene synthesis, and the MEP pathway with monoterpene, diterpene, and tetraterpene synthesis, metabolic crosstalk between the two pathways has been reported. tandfonline.comnih.govrsc.orgmdpi.com Studies on Lavandula latifolia indicate that this compound is primarily biosynthesized from IPP and DMAPP derived from the MEP pathway. tandfonline.comtum.de

Enzymatic Mechanisms and Key Enzymes in this compound Biosynthesis (e.g., (+)-Bornyl Diphosphate Synthases, Borneol Dehydrogenase)

Several key enzymes catalyze the steps in this compound biosynthesis. (+)-Bornyl diphosphate synthase (BPPS, EC 5.5.1.8) is a crucial enzyme that catalyzes the cyclization of GPP to (+)-bornyl diphosphate. tandfonline.comyeastgenome.orgfrontiersin.org (-)-Bornyl diphosphate synthase (BPPS, EC 5.5.1.22) also plays a role in the formation of bornyl diphosphate. tandfonline.com Bornyl diphosphate is then hydrolyzed to borneol by borneol synthases or bornyl-diphosphate diphosphatase. tandfonline.comfrontiersin.org The final step, the oxidation of borneol to this compound, is catalyzed by borneol dehydrogenase (BDH, EC 1.1.1.198). tandfonline.comwikipedia.orgyeastgenome.orgfrontiersin.orgontosight.aiuniprot.orgresearchgate.net Specific borneol dehydrogenases, such as CcBDH1, CcBDH2, and CcBDH3 from Cinnamomum camphora, have been identified and characterized for their activity in converting borneol to this compound. tandfonline.com BDH enzymes are members of the short-chain dehydrogenase/reductase (SDR) family. tandfonline.com

Genetic and Environmental Factors Influencing this compound Content in Plants

The this compound content in plants is influenced by a combination of genetic and environmental factors. Genetic diversity among plant varieties leads to significant differences in this compound content, often associated with the differential expression of genes involved in this compound biosynthesis. tandfonline.comresearcher.life This includes variations at the DNA level, as well as differences in gene transcription, translation, and post-translational modifications. tandfonline.com Both cis- and trans-regulatory elements can affect gene expression and, consequently, the genetic evolution of plants and their secondary metabolite profiles. tandfonline.com

Environmental factors also play a significant role in modulating this compound content. Factors such as temperature, water availability, altitude, and light intensity can influence the composition of essential oils, including this compound. tandfonline.comishs.orgmdpi.comnih.govresearchgate.net Research suggests that increased light intensity and higher temperatures can enhance this compound synthesis. tandfonline.comishs.orgresearchgate.net Agricultural practices, such as fertilization and irrigation, can also impact this compound levels. tandfonline.com For instance, organic fertilizers have been shown to influence bioactive compounds, with cow dung fertilization leading to a notable increase in essential oil extraction rate in lavender, affecting components like this compound. tandfonline.com Geographical location, with its associated climatic conditions like temperature and rainfall, has been correlated with variations in this compound content in Cinnamomum camphora. mdpi.com

Transcriptomic and Metabolomic Approaches to Elucidate Biosynthetic Pathways

Transcriptomic and metabolomic approaches are powerful tools for elucidating the complex biosynthetic pathways of secondary metabolites like this compound. Transcriptome analysis allows for the identification of genes involved in biosynthesis by studying gene expression patterns. mdpi.comfrontiersin.orgnih.govmdpi.com De novo transcriptome assembly has been widely used to identify key genes in the biosynthesis of secondary metabolites in medicinal and aromatic plants. tandfonline.comfrontiersin.org Studies comparing different chemotypes of Cinnamomum camphora using transcriptomics have identified differentially expressed genes (DEGs) related to monoterpene biosynthesis, including those encoding terpene synthases and dehydrogenases, which are likely involved in this compound production. mdpi.com Transcriptome analysis of Ocimum kilimandscharicum revealed differential or tissue-specific expression of genes involved in terpene biosynthesis, including GPPS and downstream monoterpene synthase genes. tandfonline.com

Metabolomics involves the comprehensive analysis of metabolites in a biological system, providing insights into the end products of metabolic pathways. While the provided search results focus more heavily on transcriptomics, metabolomic analysis, often coupled with techniques like GC/MS and NMR, can be used to identify and quantify the various compounds produced through these pathways, including this compound and its precursors or related metabolites. mdpi.comtum.de For example, GC-MS has been used to identify the chemical components in different chemotypes of Cinnamomum camphora. mdpi.com The combination of transcriptomics and metabolomics allows for a more complete understanding of how gene expression translates into metabolite profiles and how these profiles are influenced by genetic and environmental factors.

Advanced Synthetic Approaches to this compound

Beyond its natural biosynthesis, this compound can also be produced through chemical synthesis. Industrial production often relies on the synthesis of racemic this compound. A common method involves the oxidation of isoborneol (B83184), which is typically derived from alpha-pinene (B124742), a major component of turpentine (B1165885) oil. numberanalytics.comutsunomiya-u.ac.jp Alpha-pinene can be converted to camphene (B42988), which undergoes a Wagner-Meerwein rearrangement to the isobornyl cation, followed by capture with acetate (B1210297) to yield isobornyl acetate. utsunomiya-u.ac.jpatamankimya.com Hydrolysis of isobornyl acetate gives isoborneol, which is then oxidized to racemic this compound. numberanalytics.comutsunomiya-u.ac.jpatamankimya.com

While the classical synthesis provides racemic this compound, there is interest in enantioselective synthesis to obtain specific this compound stereoisomers. This compound itself serves as a chiral starting material in the synthesis of various chiral derivatives used in asymmetric catalysis. rsc.orgresearchgate.net Research has explored the synthesis of this compound-based ligands, such as pyridine (B92270) ligands, for applications in asymmetric reactions. rsc.org Methods for synthesizing these ligands often involve transformations of the this compound skeleton. rsc.org For instance, the synthesis of chiral N,P-ligands has been reported starting from this compound triflate, which undergoes cross-coupling reactions. rsc.org Unusual transformations of this compound and its derivatives are also being investigated in organic synthesis. researchgate.net

Total Synthesis Methodologies (e.g., Komppa's Synthesis)

Komppa's synthesis, first published in 1903, stands as a classical example of the total synthesis of this compound, demonstrating the power of organic synthesis in replicating complex natural products. wikipedia.org This pioneering work began with readily available starting materials, diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid. wikipedia.org These compounds underwent a Claisen condensation to yield diketocamphoric acid. wikipedia.org Subsequent steps involving methylation with methyl iodide and a complex reduction procedure ultimately led to the formation of camphoric acid. wikipedia.org Camphoric acid was a known oxidation product of this compound, and its successful synthesis by Komppa provided strong evidence for the structure of this compound. wikipedia.org While the initial synthesis was primarily of academic interest, Komppa recognized its potential and initiated industrial production based on this route. wikipedia.org

Semisynthetic Routes and Industrial Production from Alpha-Pinene

The most prevalent industrial method for producing synthetic this compound utilizes alpha-pinene, a readily available monoterpene found in the turpentine of coniferous trees. wikipedia.orgosum.com This process typically involves several key steps. Alpha-pinene, under acidic conditions and in the presence of a solvent like acetic anhydride (B1165640) or acetic acid, undergoes a rearrangement to form isobornyl acetate. wikipedia.orgosum.comatamankimya.com This reaction involves the rearrangement of the pinene skeleton to the bornane skeleton. utsunomiya-u.ac.jp The isobornyl acetate is then hydrolyzed (saponification) to yield isoborneol, a secondary alcohol. wikipedia.orgosum.comatamankimya.com Finally, the oxidation of isoborneol furnishes racemic this compound. wikipedia.orgosum.comatamankimya.com Various oxidizing agents can be employed, including permanganate (B83412) in benzene (B151609) solution or bleach containing sodium hypochlorite. wikipedia.orgosum.com Careful control of reaction conditions, such as temperature, is crucial during the oxidation step to minimize the formation of unwanted byproducts like camphoric acid. osum.com This semi-synthetic route from a renewable resource like alpha-pinene is the dominant method for industrial this compound production today. wikipedia.orgosum.comutsunomiya-u.ac.jp

Enantioselective Synthesis of this compound and its Enantiomers

While the industrial synthesis from alpha-pinene typically yields racemic this compound (a mixture of both (R)-(+)-camphor and (S)-(-)-camphor), the demand for enantiomerically pure this compound, particularly (S)-(-)-camphor which is less abundant naturally, has driven the development of enantioselective synthesis methodologies. wikipedia.orgfraunhofer.deresearchgate.net

One approach involves the enantioselective hydrolysis of isobornyl esters, which are intermediates in the alpha-pinene route. fraunhofer.deresearchgate.netd-nb.infonih.gov Enzymes, such as esterases from Burkholderia gladioli (EstB) and Rhodococcus rhodochrous (EstC), have demonstrated high enantioselectivity in the kinetic resolution of racemic isobornyl butyrate, allowing for the isolation of optically pure isoborneol enantiomers, which can then be oxidized to the corresponding this compound enantiomers. fraunhofer.deresearchgate.netd-nb.infonih.gov The enantioselectivity of these enzymatic reactions can be influenced by the chain length of the acyl moiety of the substrate. fraunhofer.deresearchgate.netnih.gov

Another strategy involves the use of chiral synthons derived from this compound itself in asymmetric synthesis. tandfonline.com For instance, modified (+)-camphor derivatives have been synthesized and used in alkylation reactions to achieve high enantioselectivity in the formation of other chiral compounds. tandfonline.com

Furthermore, some approaches explore the asymmetric synthesis of this compound from different starting materials. For example, heating (+)-dihydrocarvone at elevated temperatures can produce (+)-camphor with notable optical purity through an ene reaction of its enol form. ias.ac.in

Design and Synthesis of this compound Derivatives

The rigid bicyclic structure and the presence of functional groups in this compound make it an excellent scaffold for the design and synthesis of a wide array of derivatives with potential applications in various fields, including asymmetric synthesis, catalysis, and medicinal chemistry. chim.itmdpi.com Functionalization and structural modifications of the this compound skeleton allow for the creation of molecules with tailored properties.

Functionalization Strategies at Specific Carbon Atoms (C-3, C-5, C-8, C-9, C-10)

This compound's structure offers several positions for functionalization. While transformations often occur at the C-2, C-3, and C-10 positions, methods for functionalization at other carbons, including C-5, C-8, and C-9, have also been developed. chim.itcdnsciencepub.com

Functionalization at C-3 is relatively common due to its proximity to the carbonyl group. Reactions such as alpha-halogenation or aldol (B89426) condensations can occur at this position. iucr.org

The C-10 position is also a key site for functionalization, notably through the synthesis of camphorsulfonic acid (CSA). escholarship.org Treatment of this compound with sulfuric acid and acetic anhydride leads to sulfonation at C-10, a process that involves Wagner-Meerwein rearrangements. escholarship.org this compound-10-sulfonic acid serves as a versatile intermediate for further transformations. escholarship.orgresearchgate.net

Functionalization at the methyl groups, C-8, C-9, and C-10, can be achieved through various strategies. Methods exist for the regiospecific and stereoretentive functionalization at C-8, C-9, and C-10. cdnsciencepub.com For example, C-9 C-H functionalization can be achieved using 3-bromothis compound, while C-8 C-H functionalization can be performed using 3,3-dibromothis compound. escholarship.org Transition metal-mediated C-H functionalization methods have also been developed, allowing for site-selective functionalization, including at C-10. escholarship.org

Functionalization at C-5 can be achieved through strategies such as allylic oxidation. escholarship.org

Synthesis of this compound-Derived Chiral Auxiliaries and Ligands (e.g., Camphorsultam, α-aminoisoborneol derivatives)

This compound's inherent chirality makes it an excellent precursor for the synthesis of chiral auxiliaries and ligands, which are invaluable tools in asymmetric synthesis. mdpi.com

Camphorsultam, also known as bornanesultam or Oppolzer's sultam, is a prominent example of a this compound-derived chiral auxiliary. wikipedia.org It is synthesized from camphorsulfonic acid. google.comorgsyn.org A common route involves the conversion of camphorsulfonic acid to camphorsulfonyl chloride, followed by reaction with ammonia (B1221849) to form camphorsulfonamide, and subsequent cyclization and reduction of camphorsulfonylimine. wikipedia.orggoogle.comorgsyn.orgorgsyn.org Camphorsultam is widely used to induce stereoselectivity in various reactions, such as Diels-Alder reactions, Michael additions, Claisen rearrangements, and cycloadditions. wikipedia.orgorgsyn.org

Alpha-aminoisoborneol derivatives are another important class of this compound-derived chiral ligands. mdpi.com These compounds, such as DAIB and MIB, have been successfully employed as efficient ligands in enantioselective reactions, including the addition of organozinc reagents to aldehydes. mdpi.com The synthesis of 3-exo-aminoisoborneol derivatives from (+)-camphor has been reported, often involving intermediates like camphorquinone (B77051) monoxime and subsequent reduction. researchgate.netorgsyn.org

This compound-derived diamines have also been synthesized and used in the preparation of bifunctional organocatalysts. mdpi.com

Formation of this compound-Derived Heterocyclic Compounds (e.g., Simple, Fused, Spiro, Ring-Expanded Heterocycles)

The this compound skeleton can be incorporated into a wide variety of heterocyclic systems, leading to compounds with diverse structures and potential applications. chim.itresearchgate.netsemanticscholar.org These this compound-derived heterocycles can be broadly classified into simple, fused, spiro, and ring-expanded types. chim.it

Simple this compound-derived heterocycles involve the attachment of a heterocyclic ring to the this compound framework.

Fused this compound-derived heterocycles are formed when a new heterocyclic ring is fused to the bicyclic system of this compound. Examples include the synthesis of chiral wikipedia.orgwikipedia.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]tetrahydroquinoline N-heterocyclic carbene precursors starting from a this compound-pyridone derivative. chim.it

Spiro this compound-derived heterocycles feature a spiro junction where one atom is common to the this compound skeleton and the heterocyclic ring.

Ring-expanded this compound-derived heterocycles involve the expansion of one of the rings within the this compound structure to form a larger heterocyclic ring.

Various synthetic strategies are employed to construct these heterocyclic systems, often utilizing functionalized this compound derivatives as starting materials. For instance, this compound hydrazone, obtained from this compound and hydrazine (B178648) hydrate, can react with isothiocyanates to form N-substituted thiosemicarbazones, which can then be cyclized into thiazole (B1198619) derivatives. mdpi.com Condensation reactions of this compound or its derivatives with various nitrogen, oxygen, or sulfur containing compounds are common routes to this compound-derived heterocycles like pyrazoles, pyridines, pyrimidines, thiazoles, and xanthenes. researchgate.netsemanticscholar.org Camphorquinone has also been used in condensation reactions to yield pyrazine (B50134) derivatives. chim.it

The synthesis of this compound-derived heterocyclic compounds continues to be an active area of research, driven by the potential to discover novel compounds with interesting chemical and biological properties. researchgate.netsemanticscholar.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 2537 atamankimya.comfishersci.fiebi.ac.uk |

| alpha-Pinene | 17, 6654 nih.gov (racemic), 82227 fishersci.cawikidata.orgnorman-network.com ((+)-alpha-Pinene), 440968 fishersci.se ((-)-alpha-Pinene) |

| Camphorsultam | 719751 wikipedia.org (racemic), 854020 nih.gov ((1S)-(-)-2,10-Camphorsultam), 132274328 fishersci.ca ((1R,2S)-(+)-10,2-Camphorsultam) |

| Isoborneol | 6552 osum.com |

| Isobornyl acetate | 8184 wikipedia.orgosum.com |

| Camphoric acid | 247 wikipedia.orgosum.com |

| Camphorquinone | 8636 chim.itnih.gov |

| Camphorsulfonic acid | 159057 chim.itescholarship.org |

| Ketopinic acid | 6993007 chim.itmdpi.com |

| This compound hydrazone | 160075 researchgate.netmdpi.com |

| Camphorsulfonyl chloride | 83384 google.comorgsyn.org |

| Camphorsulfonamide | 2734760 orgsyn.org |

| Camphorsulfonylimine | 100986 wikipedia.orggoogle.comorgsyn.org |

| 3-exo-Aminoisoborneol | 160084 researchgate.netorgsyn.org |

| (+)-Dihydrocarvone | 643560 ias.ac.in |

| Diethyl oxalate | 7350 wikipedia.org |

| 3,3-Dimethylpentanoic acid | 14604 wikipedia.org |

Note: PubChem CIDs for specific enantiomers of this compound are: (R)-(+)-Camphor: 159055 fishersci.se, (S)-(-)-Camphor: 444294 nih.gov. The CID 2537 refers to the racemic mixture or general this compound.

Interactive Data Table: Key Intermediates in Industrial this compound Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| alpha-Pinene | C₁₀H₁₆ | Starting Material |

| Isobornyl Acetate | C₁₂H₂₀O₂ | Intermediate |

| Isoborneol | C₁₀H₁₈O | Intermediate |

| This compound | C₁₀H₁₆O | Final Product |

Synthesis of this compound-Derived Metal Complexes

This compound, a naturally occurring bicyclic monoterpene ketone, serves as a valuable chiral pool building block for the synthesis of a diverse array of chiral ligands. These ligands are subsequently employed in the formation of metal complexes, which are crucial components in various catalytic processes, particularly in asymmetric synthesis. The inherent rigidity and multiple stereocenters within the this compound scaffold contribute to the high stereodifferentiating ability of the derived ligands. metu.edu.trresearchgate.net

The synthesis of this compound-derived metal complexes typically involves the preparation of a chiral ligand from this compound or its derivatives, followed by coordination with a suitable metal salt or complex. A variety of ligand types can be synthesized from this compound, including nitrogen-donor ligands, phosphorus-donor ligands, and mixed-donor ligands (e.g., P,N- or N,S-ligands). metu.edu.trenamine.netrsc.orgarkat-usa.org

One approach involves the synthesis of this compound-based pyridine ligands. These ligands can be designed with the pyridine ring annulated to the this compound skeleton or as a pendant group on the this compound framework. researchgate.netrsc.orgscilit.com Metal complexes of these pyridine ligands with transition metals such as rhodium have been synthesized and characterized. nih.gov For instance, novel rhodium(III) complexes have been synthesized from this compound derivatives of a bis(pyrazolylpyridine) system, which is a tridentate nitrogen-donor chelate. nih.gov

Another class of this compound-derived ligands are Schiff bases, which can coordinate with a wide range of metal ions. researchgate.net Metal complexes containing hydrazone ligands derived from this compound have also been prepared with various metal ions, including copper, nickel, cobalt, zinc, and iron. researchgate.net These complexes are typically characterized using spectroscopic techniques such as NMR and FTIR, as well as elemental analysis. researchgate.netnih.gov X-ray crystallography is often employed to determine the solid-state structure of these complexes, providing detailed information about the coordination environment around the metal center. mdpi.comajol.info

This compound-derived guanidine (B92328) ligands have been used to synthesize zinc halide complexes, which have shown catalytic activity in ring-opening polymerization reactions. mdpi.com The synthesis of these ligands often starts from camphoric acid. mdpi.com

The synthesis of this compound-derived cyclopentadienyl (B1206354) ligands and their complexation with transition metals like titanium and zirconium have also been explored, leading to the formation of novel chiral metallocene complexes. soton.ac.uksoton.ac.uk

Interactive Table 1: Examples of this compound-Derived Ligands and Their Metal Complexes

| Ligand Type | This compound Derivative Precursor | Metal(s) Used | Example Complex/Application |

| Pyridine Ligands | (+)-β-hydroxymethylenethis compound | Various metals | Used in chiral metal complexes for asymmetric synthesis. metu.edu.tr |

| Bis(pyrazolylpyridine) | This compound derivatives | Rhodium(III) | [RhIII(L)Cl3] complexes synthesized and characterized. nih.gov |

| Hydrazone Ligands | This compound | Cu, Ni, Co, Zn, Fe | Metal(II) complexes with 1:2 metal-to-ligand ratio. researchgate.net |

| Guanidine Ligands | Camphoric acid | Zinc(II) | Zinc halide complexes for ring-opening polymerization. mdpi.com |

| Cyclopentadienyl Ligands | This compound | Titanium, Zirconium | Novel chiral metallocene complexes. soton.ac.uksoton.ac.uk |

| Schiff Base Ligands | This compound | Various metals | Used for adaptable metal chelating properties. researchgate.net |

Mechanistic Investigations of Camphor S Biological Activities

Pharmacological Mechanisms of Action

The pharmacological actions of camphor (B46023) are primarily mediated through its modulation of various ion channels, particularly members of the TRP channel superfamily drugbank.comresearchgate.net. These channels play crucial roles in sensing temperature and mediating pain and other sensations researchgate.netresearchgate.net.

Modulation of Transient Receptor Potential (TRP) Channels

This compound interacts with several TRP channels, contributing to its complex sensory effects, which include producing sensations of warmth and coolness drugbank.comjst.go.jp.

Activation and Desensitization of TRPV1 and TRPV3 Channels

This compound is known to activate heat-sensitive TRP vanilloid subtype 1 (TRPV1) and TRPV3 receptors drugbank.comresearchgate.net. TRPV1 channels are involved in detecting noxious heat and are activated by compounds like capsaicin (B1668287) researchgate.netcas.cz. TRPV3 channels are also thermosensitive and are expressed in keratinocytes and neurons, playing a role in thermosensation and heat-induced hyperalgesia drugbank.comresearchgate.netmdpi.com.

This compound activates heterologously expressed TRPV1, although it requires higher concentrations compared to capsaicin amanote.commdpi.com. This activation can be enhanced under conditions mimicking inflammation, such as stimulation of phospholipase C-coupled receptors amanote.com. Studies have shown that this compound activates TRPV1-like currents in dorsal root ganglion (DRG) neurons drugbank.comamanote.com. While this compound activates TRPV1 less effectively than capsaicin, it has been observed to desensitize the channel more rapidly and completely researchgate.netamanote.com. This desensitization of TRPV1 is believed to contribute to the analgesic effects of this compound drugbank.comresearchgate.netamanote.com.

TRPV3 channels are activated by warmth and various monoterpenoids, including this compound mdpi.comualberta.ca. This compound interacts with TRPV3 channels, leading to their activation and an increase in intracellular calcium levels drugbank.com. This interaction involves pore-region cysteine residues in TRPV3 drugbank.com. Prolonged exposure to this compound can result in agonist-specific desensitization of TRPV3, a mechanism that may underlie some of its medicinal properties ualberta.ca. However, some research indicates that repeated this compound applications can lead to sensitization of TRPV3 currents, which appears inconsistent with an analgesic role amanote.comjneurosci.org.

Research findings on this compound's effects on TRPV1 and TRPV3 activation and desensitization are summarized in the table below:

| TRP Channel | This compound Effect | Mechanism/Notes | Research Finding |

| TRPV1 | Activation | Requires higher concentrations than capsaicin; enhanced by inflammation-mimicking conditions; vanilloid-independent amanote.commdpi.comnih.gov. | Activates heterologously expressed TRPV1 and TRPV1-like currents in DRG neurons drugbank.comamanote.com. |

| TRPV1 | Desensitization | More rapid and complete than capsaicin-induced desensitization; contributes to analgesic effects researchgate.netresearchgate.netamanote.comnih.gov. | This compound-activated TRPV1 currents show significant acute desensitization and tachyphylaxis nih.gov. |

| TRPV3 | Activation | Interacts via pore-region cysteine residues, increasing intracellular calcium drugbank.com. | Activated by this compound drugbank.comresearchgate.netmdpi.com. |

| TRPV3 | Desensitization/Sensitization | Prolonged exposure can cause agonist-specific desensitization; repeated applications may lead to sensitization ualberta.cajneurosci.org. | Long-term exposure elicits desensitizing currents in TRPV3-expressing oocytes and HaCaT cells ualberta.ca; conversely, TRPV3 current sensitized after repeated this compound applications amanote.comjneurosci.org. |

Inhibition of TRPA1 Channels

This compound has been identified as an antagonist of the ankyrin-repeat TRP 1 (TRPA1) channel researchgate.netatsjournals.org. TRPA1 channels are coexpressed with TRPV1 in nociceptive neurons and are involved in detecting temperature and responding to various irritant molecules atsjournals.orgdovepress.com.

Studies have shown that this compound inhibits TRPA1 channels expressed in most nociceptive DRG neurons drugbank.comjneurosci.org. The precise role of TRPA1 current inhibition in the analgesic properties of this compound is not fully clear drugbank.com. However, research suggests that the block of TRPA1 by this compound may contribute to its analgesic effects researchgate.netamanote.com. This compound can significantly inhibit the nociceptive response induced by TRPA1 agonists in vivo, and this inhibitory effect has been observed on TRPA1 channel currents in vitro dovepress.com.

Activation of TRPM8 Channels and Cold Sensation

This compound also activates the cold-sensitive transient receptor potential melastatin 8 (TRPM8) channel drugbank.comnih.gov. TRPM8 is the primary molecular transducer of cold sensation and is activated by cold temperatures and cooling agents like menthol (B31143) wikipedia.orgduke.edu.

This compound activates TRPM8 and sensitizes cold-induced calcium transients, which helps explain the cooling sensation experienced after dermal application drugbank.comnih.gov. Studies using HEK293 cells expressing human and rat TRPM8 have shown that this compound evokes calcium transients that are inhibited by TRPM8 antagonists nih.gov. In cultured rat DRG neurons, this compound sensitivity was highest in a subpopulation of cold- and icilin-sensitive neurons, strongly suggesting that this compound activates native TRPM8 nih.govresearchgate.net. This compound's activation and sensitization of mammalian TRPM8 to cold and icilin (B1674354) are likely responsible for the enhancement of innocuous cold and "stinging/burning" cold sensations nih.govresearchgate.net. Interestingly, this compound has also been shown to inhibit the TRPM8 receptor response to menthol drugbank.comnih.gov.

Cellular and Molecular Targets Beyond TRP Channels

While TRP channels are significant targets, research suggests that this compound may have other cellular and molecular interactions researchgate.net. For instance, studies have examined the effects of this compound on slowly adapting mechanoreceptors. At concentrations between 0.5 and 2 mM, this compound and related monoterpenoids showed dose-dependent depressant effects on the spontaneous and mechanically evoked firing of these mechanoreceptors in rat models nih.govresearchgate.net. These depressant effects were not reversed by a broad-spectrum TRP blocker, suggesting mechanisms independent of typical TRP channel modulation nih.gov. The effects observed were similar to those of the local anesthetic lignocaine and were partially reversed by a potassium channel blocker, indicating potential interactions with potassium channels nih.gov.

This compound has also been investigated for its effects on fibroblast proliferation, inducing phosphorylation of the PI3K/AKT and ER pathways and prolonging fibroblast lifespan in a dose-dependent manner mdpi.com. It has also been shown to decrease elastase activity, leading to an increase in elastin (B1584352), also in a dose- and time-dependent manner mdpi.com. Furthermore, studies on the antifungal activity of this compound have explored its potential to interfere with fungal virulence traits like biofilm establishment and hyphae formation, and its impact on genes encoding for efflux pumps mdpi.com.

Dose-Dependent Effects and Concentration-Activity Relationships

The biological activities of this compound, particularly its effects on TRP channels and other cellular processes, exhibit dose-dependent relationships.

For example, the magnitude of the cold sensation induced by topical application of this compound has been shown to increase with concentration up to a certain point jst.go.jp. Similarly, the warm sensation intensity also increases with increasing this compound concentration jst.go.jp. In studies on slowly adapting mechanoreceptors, this compound demonstrated dose-dependent depressant effects on neuronal firing nih.govresearchgate.net. This compound activates TRPV1 in a dose-dependent manner mdpi.com. The ability of this compound to prolong the lifespan of fibroblasts and decrease elastase activity has also been observed to be dose-dependent mdpi.com. Furthermore, the analgesic effect of this compound in neuropathic pain models, specifically its inhibition of TRPA1 agonist-induced pain, has been shown to be dose-dependent dovepress.com. Studies investigating the effects of this compound on brain wave patterns during sleep deprivation in rats also reported dose-dependent changes in the power of different frequency bands frontiersin.org.

Research findings illustrating dose-dependent effects include:

| Biological Activity | This compound Concentration Range Examined | Observed Dose-Dependent Effect | Source |

| Cold sensation (topical) | 5%, 10%, 20% | Magnitude of cold sensation increased up to 10% jst.go.jp. | jst.go.jp |

| Warm sensation (topical) | 5%, 10%, 20% | Magnitude of warm sensation increased with increasing concentration jst.go.jp. | jst.go.jp |

| Depression of mechanoreceptor firing | 0.5 – 2 mM | Dose-dependent depressant effects on spontaneous and evoked firing nih.govresearchgate.net. | nih.govresearchgate.net |

| Activation of TRPV1 | Not specified range, compared to capsaicin | Activates TRPV1 in a dose-dependent manner, requiring higher concentrations than capsaicin mdpi.com. | mdpi.com |

| Fibroblast lifespan | 32.5, 65, 130, 260 μM | Prolonged lifespan in a dose-dependent manner mdpi.com. | mdpi.com |

| Elastase activity | Not specified range | Decreases elastase activity in a dose- and time-dependent manner mdpi.com. | mdpi.com |

| Inhibition of TRPA1 agonist-induced pain | Not specified range | Dose-dependent inhibitory effect on pain dovepress.com. | dovepress.com |

| Alteration of brain wave power | 10, 20, 30 mg/kg i.p. | Dose-dependent changes in Delta, Theta, Alpha, and Beta wave power frontiersin.org. | frontiersin.org |

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic effects of this compound are mediated through a variety of mechanisms involving the modulation of inflammatory mediators, effects on leukocyte behavior, and interactions with neurobiological pathways.

Modulation of Inflammatory Mediators (e.g., Prostaglandins, Cyclooxygenase (COX) Cascade)

Research indicates that this compound can influence the production and activity of inflammatory mediators. Some studies suggest that this compound may inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in certain cellular contexts. bioline.org.brpatsnap.com This inhibition may be linked to the modulation of pathways like nuclear factor kappa B (NF-κB), a key regulator of inflammatory gene expression. consensus.app

Conversely, some findings suggest that in specific tissues and at higher doses, this compound administration can lead to an increase in the levels of TNF-α, IL-1β, and IL-6, along with increased expression of cyclooxygenase-2 (COX-2). consensus.appresearchgate.net COX-2 is a crucial enzyme in the synthesis of prostaglandins, which are lipid mediators heavily involved in the inflammatory process and the generation of pain signals. nih.govcaldic.com Further research is needed to fully understand the dose- and tissue-dependent effects of this compound on these inflammatory mediators and the COX cascade.

Effects on Leukocyte Behavior (In Vitro and In Vivo)

Studies have investigated the impact of this compound on the behavior of leukocytes, key players in the inflammatory response. In vitro experiments have demonstrated that this compound can significantly reduce leukocyte migration towards chemoattractants such as N-formyl methionyl leucyl phenylalanine (fMLP) at various concentrations (e.g., 3, 10, and 30 µg/ml). bioline.org.brbioline.org.brajol.inforesearchgate.net This suggests a direct inhibitory effect on the chemotactic ability of these immune cells.

In vivo studies, particularly in models of acute inflammation in mice, have shown that oral administration of this compound can significantly reduce ear edema and decrease myeloperoxidase (MPO) activity. bioline.org.brbioline.org.brajol.inforesearchgate.net Reduced MPO activity is indicative of decreased neutrophil infiltration into inflamed tissues. bioline.org.br These findings suggest that this compound exerts antiedematogenic effects and inhibits leukocyte infiltration in vivo when administered systemically. The phagocytic activity of macrophages, another type of leukocyte involved in inflammation, was reported to be unaffected by this compound treatment in one study. bioline.org.brbioline.org.brresearchgate.net

Interaction with Neurobiological Pathways (e.g., Dorsal Root Ganglion (DRG) Neurons)

This compound's analgesic properties are closely linked to its interactions with transient receptor potential (TRP) channels, which are expressed in sensory neurons, including those in the dorsal root ganglia (DRG). drugbank.comcbdclinic.co this compound is known to activate several TRP channels, notably TRPV1, TRPV3, and TRPM8. drugbank.comresearchgate.netnih.govijcasereportsandimages.com Activation of TRPV1 and TRPV3 is associated with warm or hot sensations, while activation of TRPM8 elicits a cooling sensation. drugbank.comcbdclinic.coresearchgate.net

Crucially, this compound has also been shown to inhibit the TRPA1 channel, which is involved in the detection of temperature and is expressed in many nociceptive DRG neurons. drugbank.comnih.gov The activation and subsequent desensitization of TRPV1 by this compound, along with the inhibition of TRPA1, are considered potential mechanisms underlying its analgesic and counterirritant effects. drugbank.comnih.gov Studies on isolated rat DRG neurons have observed this compound-activated TRPV1-like currents that undergo significant desensitization. nih.gov Furthermore, this compound has been shown to activate a subpopulation of cold- and icilin-sensitive DRG neurons, consistent with its interaction with TRPM8. researchgate.netoup.com this compound's effect on DRG neurons appears to involve modulating their excitability, contributing to its pain-relieving effects. researchgate.netnih.govresearchgate.net

Anti-hyperalgesic Effects in Neuropathic Pain Models

This compound has demonstrated significant anti-hyperalgesic effects in various preclinical models of neuropathic pain. Studies using mice models of neuropathic pain induced by agents like paclitaxel (B517696) (PTX), oxaliplatin (B1677828) (OXA), streptozotocin (B1681764) (STZ), and chronic constriction injury (CCI) have shown that this compound administration can attenuate hyperalgesia. researchgate.netnih.govresearchgate.netnih.govdovepress.com

This anti-hyperalgesic effect is believed to be related to this compound's interaction with TRP channels, particularly its ability to block TRPA1. nih.govdovepress.com Additionally, this compound has been shown to reduce the hyperexcitability of DRG nociceptive neurons in neuropathic pain models, as evidenced by a reduction in action potential firing frequency in patch clamp recordings. researchgate.netnih.gov These findings highlight the potential of this compound as a therapeutic agent for neuropathic pain by modulating neuronal excitability and TRP channel activity.

Antioxidant Mechanisms

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

This compound has been reported to possess antioxidant activity, including the ability to scavenge reactive oxygen species (ROS) and free radicals. ijpsjournal.comnih.gov ROS and free radicals are highly reactive molecules that can cause oxidative damage to cellular components, contributing to inflammation and various disease states. researchgate.netresearchgate.netfrontiersin.org

Modulation of Antioxidant Enzyme Activities

This compound has been shown to influence the activity of antioxidant enzymes, which are crucial components of the cellular defense system against oxidative stress. Studies indicate that this compound can disrupt antioxidant enzyme activities. consensus.appconsensus.app For instance, in alloxan-induced diabetic rats, treatment with this compound was observed to increase the activity of enzymes such as glutathione (B108866) peroxidase, catalase, and superoxide (B77818) dismutase in liver, pancreas, and kidney tissues compared to diabetic rats not treated with this compound. researchgate.net Similarly, research on Cinnamomum camphora chemotypes, including the this compound chemotype, demonstrated that under high-temperature stress, the activities of superoxide dismutase (SOD) and peroxidase (POD) increased. Treatment with this compound under these conditions led to a decline in the activities of these antioxidant enzymes compared to stressed plants without this compound treatment. frontiersin.org Another study involving rat thymocytes showed that incubation with this compound resulted in significantly increased reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential, although these effects were not necessarily the primary drivers of toxicity at the tested concentrations. mdpi.com

Protective Effects against Oxidative Stress-Induced Damage